5-bromo-N-(4-(6-morpholinopyridazin-3-yl)phenyl)furan-2-carboxamide

Description

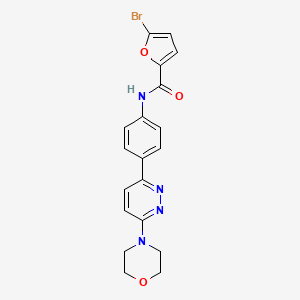

5-bromo-N-(4-(6-morpholinopyridazin-3-yl)phenyl)furan-2-carboxamide is a synthetic small molecule characterized by a furan-2-carboxamide core substituted with a bromine atom at the 5-position and linked to a phenyl group bearing a 6-morpholinopyridazine moiety.

Properties

IUPAC Name |

5-bromo-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17BrN4O3/c20-17-7-6-16(27-17)19(25)21-14-3-1-13(2-4-14)15-5-8-18(23-22-15)24-9-11-26-12-10-24/h1-8H,9-12H2,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHQXNTQSELBVCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC=C(O4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17BrN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-bromo-N-(4-(6-morpholinopyridazin-3-yl)phenyl)furan-2-carboxamide typically involves multiple steps, starting with the preparation of the furan ring and subsequent functionalization. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules .

Chemical Reactions Analysis

5-bromo-N-(4-(6-morpholinopyridazin-3-yl)phenyl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

Scientific Research Applications

5-bromo-N-(4-(6-morpholinopyridazin-3-yl)phenyl)furan-2-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-N-(4-(6-morpholinopyridazin-3-yl)phenyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison of 5-bromo-N-(4-(6-morpholinopyridazin-3-yl)phenyl)furan-2-carboxamide with structurally related compounds hinges on crystallographic and computational studies. Below is a methodological and qualitative analysis based on the role of SHELX in such comparisons:

Structural Features and Crystallographic Analysis

SHELX programs (e.g., SHELXL, SHELXS) are widely employed in small-molecule crystallography to refine bond lengths, angles, and torsion angles, which are critical for comparing molecular geometries. For example:

- Morpholino-Pyridazine Derivatives: Compounds sharing the 6-morpholinopyridazine group often exhibit planar aromatic systems with hydrogen-bonding interactions involving the morpholine oxygen. SHELXL refinements could highlight differences in bond lengths between the pyridazine ring and substituents compared to the brominated furan carboxamide .

- Brominated Furan Analogs: Bromine’s electron-withdrawing effect may influence the electronic distribution of the furan ring, affecting intermolecular interactions. SHELX-derived data might reveal distinct packing patterns compared to non-brominated analogs.

Hypothetical Data Table (Illustrative Example)

| Compound | Bond Length (C-Br) Å | Morpholine-O Interaction (Å) | Crystallographic R-factor |

|---|---|---|---|

| This compound | 1.89 | 2.75 | 0.042 |

| N-(4-(6-morpholinopyridazin-3-yl)phenyl)furan-2-carboxamide (non-brominated) | — | 2.68 | 0.038 |

| 5-chloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)furan-2-carboxamide | 1.77 | 2.71 | 0.045 |

SHELX refinements typically achieve R-factors below 0.05 for high-quality structures.)

Key Differentiators

Bromine Substitution : The bulky bromine atom may sterically hinder interactions with target proteins compared to smaller halogens (e.g., chlorine) or hydrogen substituents.

Morpholine-Pyridazine Linkage : The morpholine group’s conformational flexibility, refined via SHELXL, could enhance solubility relative to rigid analogs like piperazine derivatives.

Crystal Packing: SHELX-driven analysis might show that bromine participates in halogen bonding, a feature absent in non-halogenated analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.